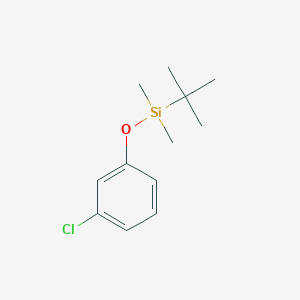

Tert-butyl(3-chlorophenoxy)dimethylsilane

Descripción

Propiedades

IUPAC Name |

tert-butyl-(3-chlorophenoxy)-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPKJDCRDGUMDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to Tert-butyl(3-chloropropoxy)dimethylsilane: Properties, Synthesis, and Applications in Modern Drug Development

A Note on Chemical Identity: Initial searches for "Tert-butyl(3-chlorophenoxy)dimethylsilane" did not yield a readily identifiable compound in major chemical databases. However, a closely related analogue, Tert-butyl(3-chloropropoxy)dimethylsilane , is a well-documented and commercially available chemical intermediate. This guide will focus on the latter, as it is presumed to be the compound of interest.

Introduction: The Strategic Role of Silyl Ethers in Pharmaceutical Synthesis

In the landscape of contemporary drug discovery and development, the precise manipulation of complex molecular architectures is paramount. Protecting groups are indispensable tools in this endeavor, enabling chemists to selectively mask and unmask reactive functional groups during multi-step syntheses. Among the diverse array of protecting groups, silyl ethers, and particularly the tert-butyldimethylsilyl (TBDMS) group, have emerged as highly versatile and reliable mainstays. Their tunable stability, ease of introduction and cleavage, and compatibility with a wide range of reaction conditions have solidified their importance in the synthesis of active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of Tert-butyl(3-chloropropoxy)dimethylsilane, a bifunctional molecule that combines the robust TBDMS protecting group with a reactive chloropropyl chain. This unique combination makes it a valuable building block for introducing protected hydroxyl functionalities and a flexible linker in the synthesis of novel therapeutic agents. We will delve into its chemical and physical properties, provide a detailed, field-proven synthesis protocol, explore its analytical characterization, and discuss its applications as a pharmaceutical intermediate.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. Tert-butyl(3-chloropropoxy)dimethylsilane is a colorless liquid under standard conditions. Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | Tert-butyl(3-chloropropoxy)dimethylsilane | |

| Synonyms | tert-butyl(dimethyl)silyl 3-chloropropyl ether | |

| CAS Number | 89031-82-3 | |

| Molecular Formula | C₉H₂₁ClOSi | |

| Molecular Weight | 208.80 g/mol | [1] |

| Physical Form | Colorless Liquid | |

| Boiling Point | 198.3 ± 13.0 °C at 760 mmHg | |

| Storage Temperature | 2-8°C under an inert atmosphere |

The structure of Tert-butyl(3-chloropropoxy)dimethylsilane features a sterically hindered TBDMS group, which confers significant stability to the silyl ether linkage under a variety of reaction conditions, including those that are mildly acidic or basic. The terminal chloroalkyl chain, in contrast, provides a reactive handle for nucleophilic substitution reactions, allowing for the covalent attachment of this moiety to other molecules.

Part 2: Synthesis and Mechanistic Insights

The synthesis of Tert-butyl(3-chloropropoxy)dimethylsilane is a straightforward and high-yielding process that exemplifies the principles of silyl ether formation. The most common and efficient method involves the reaction of 3-chloro-1-propanol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a suitable base and solvent.

Experimental Protocol: Synthesis of Tert-butyl(3-chloropropoxy)dimethylsilane

This protocol is adapted from established procedures for the silylation of alcohols.

Materials:

-

3-Chloro-1-propanol

-

Tert-butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 3-chloro-1-propanol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add a solution of TBDMSCl (1.2 eq) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford Tert-butyl(3-chloropropoxy)dimethylsilane as a colorless oil.

Causality Behind Experimental Choices:

-

Imidazole: Acts as a base to neutralize the HCl generated during the reaction and also as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate that readily reacts with the alcohol.

-

DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

-

Anhydrous Conditions: Silyl chlorides are sensitive to moisture and will readily hydrolyze. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial for achieving high yields.

-

Aqueous Workup: The washing steps are essential to remove unreacted starting materials, imidazole hydrochloride, and residual DMF.

The logical flow of this synthesis is depicted in the workflow diagram below.

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of Tert-butyl(3-chlorophenoxy)dimethylsilane

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tert-butyl(3-chlorophenoxy)dimethylsilane. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral features, underpinned by fundamental principles of NMR spectroscopy. The guide also outlines a robust experimental protocol for acquiring high-quality NMR data for this and similar small molecules.

Introduction

Tert-butyl(3-chlorophenoxy)dimethylsilane is a silyl ether containing a bulky tert-butyldimethylsilyl (TBDMS) protecting group attached to a 3-chlorophenoxy moiety. The TBDMS group is widely used in organic synthesis to protect hydroxyl functionalities due to its stability under various reaction conditions and its straightforward removal.[1] A thorough understanding of its NMR spectral properties is crucial for reaction monitoring, purity assessment, and structural confirmation. This guide provides a predictive analysis of the ¹H and ¹³C NMR spectra based on established chemical shift principles and data from analogous structures.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of tert-butyl(3-chlorophenoxy)dimethylsilane is expected to exhibit distinct signals corresponding to the protons of the tert-butyl group, the dimethylsilyl group, and the 3-chlorophenoxy ring. The anticipated chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Peak Assignments for Tert-butyl(3-chlorophenoxy)dimethylsilane

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-butyl (9H) | ~0.9-1.0 | Singlet (s) | 9H |

| dimethylsilyl (6H) | ~0.1-0.2 | Singlet (s) | 6H |

| Aromatic (H-2, H-4, H-5, H-6) | ~6.7-7.2 | Multiplet (m) | 4H |

The protons of the tert-butyl group are shielded and appear as a sharp singlet around 0.9-1.0 ppm. The six protons of the two methyl groups on the silicon atom are also shielded and are expected to resonate as a singlet at a higher field, typically around 0.1-0.2 ppm. The aromatic protons of the 3-chlorophenoxy group will appear in the downfield region (6.7-7.2 ppm) as a complex multiplet due to spin-spin coupling. The electron-withdrawing nature of the chlorine atom and the oxygen atom influences the precise chemical shifts of these aromatic protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts are highly dependent on the local electronic structure.

Table 2: Predicted ¹³C NMR Peak Assignments for Tert-butyl(3-chlorophenoxy)dimethylsilane

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Si-C(CH₃)₂ | ~ -4 to -5 |

| C(CH₃)₃ | ~18 |

| C(CH₃)₃ | ~25-26 |

| Aromatic C-Cl | ~134 |

| Aromatic C-O | ~155-160 |

| Other Aromatic C | ~115-130 |

The carbons of the dimethylsilyl group are expected to appear at a very high field, typically between -4 and -5 ppm. The quaternary carbon of the tert-butyl group will be around 18 ppm, while the methyl carbons of the tert-butyl group will resonate around 25-26 ppm. In the aromatic region, the carbon attached to the chlorine (C-Cl) and the carbon attached to the oxygen (C-O) will have distinct chemical shifts due to the large substituent effects of these heteroatoms.[2] The C-O carbon is expected to be the most downfield of the aromatic signals, likely in the 155-160 ppm range.[2] The remaining aromatic carbons will appear between 115 and 130 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of tert-butyl(3-chlorophenoxy)dimethylsilane, the following experimental procedure is recommended.

Sample Preparation

-

Solvent Selection : Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common and suitable choice for silyl ethers.[3][4][5]

-

Concentration : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. Modern NMR instruments often use the residual solvent peak as a secondary reference.[6][7][8]

NMR Instrument Parameters

The following are general guidelines for setting up the NMR experiment on a standard 400 MHz spectrometer.

For ¹H NMR:

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time : Approximately 2-4 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 8-16 scans, depending on the sample concentration.

-

Spectral Width : A spectral width of approximately 12-16 ppm, centered around 5-6 ppm.

For ¹³C NMR:

-

Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlets for each carbon.[9]

-

Acquisition Time : Approximately 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 128-1024 scans, as ¹³C has a low natural abundance.

-

Spectral Width : A spectral width of approximately 220-250 ppm, centered around 100-110 ppm.[2][10]

Data Processing

-

Fourier Transform : Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing : Manually phase the spectrum to ensure all peaks are in the positive absorption mode.

-

Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing : Calibrate the spectrum by setting the TMS signal to 0.00 ppm or referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4]

-

Integration and Peak Picking : Integrate the signals in the ¹H spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

Structural and Spectral Relationship

The following diagram illustrates the correlation between the chemical structure of tert-butyl(3-chlorophenoxy)dimethylsilane and its predicted NMR signals.

Caption: Correlation of molecular structure with predicted NMR signals.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of tert-butyl(3-chlorophenoxy)dimethylsilane, along with a comprehensive experimental protocol for data acquisition. The predicted chemical shifts and multiplicities are based on established principles of NMR spectroscopy and serve as a valuable reference for researchers working with this compound. Adherence to the outlined experimental procedures will enable the acquisition of high-quality, reproducible NMR data, facilitating accurate structural elucidation and purity assessment.

References

- Electronic supplementary information for: - A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI)-Fluoride Exchange with Benzophenone Photochemistry - Rsc.org. (n.d.).

- Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. (n.d.).

- Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl) - SciSpace. (2013, October 22).

- 216 OTBDPS (iii) NMR Data for tert-Butyldimethylsilyl Ethers /TBS OTBDPS 6H. (n.d.).

- NMR Solvents and Consumables - Stable Isotope - BOC Sciences. (2022, February 9).

- 13C NMR Spectroscopy. (n.d.).

- 1 H NMR spectra: (a) PMHS, (b) II and (c) II Tsi in CDCl 3 without tetramethylsilane. (n.d.).

- 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra - Chemistry LibreTexts. (2020, May 30).

- CAS 179120-53-7 (4-Bromo-3-Chlorophenoxy)(Tert-Butyl)Dimethylsilane. (n.d.).

- NMR Solvent Chart - Emery Pharma. (n.d.).

- NMR Chemical Shifts of Common Solvents as Trace Impurities - Carl ROTH. (n.d.).

- 13C Chemical Shift Table. (n.d.).

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).

- NMR Chemical Shifts. (n.d.).

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. (n.d.).

- (3-Bromophenoxy)-tert-butyl-dimethylsilane | 65423-56-5 - MilliporeSigma. (n.d.).

- tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (n.d.).

- 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones - PubMed. (2006, August 15).

- Supporting Information - Wiley-VCH. (n.d.).

- Synthesis and styrene copolymerization of novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates - ChemRxiv. (n.d.).

- Application of tert-Butylchlorodiphenylsilane - ChemicalBook. (n.d.).

- tert-Butyl(chloro)dimethylsilane =95.0 GC 18162-48-6 - Sigma-Aldrich. (n.d.).

- tert-Butyldimethylsilyl chloride | C6H15ClSi | CID 28928 - PubChem. (n.d.).

- tert-Butylchlorodimethylsilane - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).

Sources

- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. rsc.org [rsc.org]

- 4. emerypharma.com [emerypharma.com]

- 5. carlroth.com [carlroth.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. utsouthwestern.edu [utsouthwestern.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

Tert-butyl(3-chlorophenoxy)dimethylsilane (CAS 126644-71-1): A Comprehensive Technical Guide to Synthesis, Properties, and Applications in Cross-Coupling Methodologies

Executive Summary & Chemical Identity

In advanced organic synthesis and drug development, the orthogonal protection of reactive functional groups is paramount. Tert-butyl(3-chlorophenoxy)dimethylsilane (IUPAC: tert-butyl-(3-chlorophenoxy)-dimethylsilane) serves as a critical building block, effectively masking the nucleophilic phenolic oxygen while exposing the meta-chloro substituent for transition-metal-catalyzed cross-coupling .

This guide deconstructs the structural causality, synthesis protocols, and downstream applications of this compound, providing researchers with self-validating methodologies for incorporating it into complex pharmacophore development.

Structural Causality & Experimental Design

The utility of tert-butyl(3-chlorophenoxy)dimethylsilane is rooted in two specific structural features:

-

The TBDMS Protection Shield: The tert-butyldimethylsilyl (TBDMS) group is not merely a placeholder; it provides immense steric bulk. This shielding prevents unwanted nucleophilic attack on the oxygen and ensures the molecule remains completely inert to highly basic or nucleophilic organometallic reagents (such as Grignard or organolithium reagents) used in subsequent steps 1[1]. Furthermore, it offers orthogonal deprotection, easily cleaved by fluoride sources (e.g., TBAF) without disrupting acid- or base-sensitive moieties elsewhere on the molecule.

-

The Meta-Chloro Electrophile: Aryl chlorides possess a high C-Cl bond dissociation energy (~96 kcal/mol), making them notoriously difficult to activate compared to bromides or iodides. However, this apparent drawback is a strategic advantage: it allows for selective, sequential cross-coupling if other halogens are present. Activating this bond requires specialized, highly electron-rich catalyst systems, such as N-heterocyclic carbene (NHC)-ligated Iron or Palladium complexes 2[2].

Quantitative Data & Physical Properties

A summary of the core physicochemical properties is provided below to aid in reaction stoichiometry, extraction planning, and analytical verification.

| Property | Value |

| IUPAC Name | tert-butyl-(3-chlorophenoxy)-dimethylsilane |

| CAS Number | 126644-71-1 |

| Molecular Formula | C12H19ClOSi |

| Molecular Weight | 242.82 g/mol |

| InChI Key | DZPKJDCRDGUMDN-UHFFFAOYSA-N |

| Physical State | Colorless to pale yellow liquid (typical for TBDMS ethers) |

Experimental Protocols

Protocol 1: Synthesis & Validation of Tert-butyl(3-chlorophenoxy)dimethylsilane

This protocol utilizes Imidazole as both a base (to scavenge HCl) and a nucleophilic catalyst (forming a highly reactive N-silylimidazolium intermediate) to drive the silylation of 3-chlorophenol[1].

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere.

-

Reagent Charging: Add 3-chlorophenol (10.0 mmol, 1.0 eq) and Imidazole (20.0 mmol, 2.0 eq) to the flask. Dissolve in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Silylation: Cool the mixture to 0 °C using an ice bath. Add Tert-butyldimethylsilyl chloride (TBDMSCl) (12.0 mmol, 1.2 eq) portion-wise to control the exothermic reaction.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

-

Workup: Quench the reaction with 30 mL of distilled water. Extract the aqueous layer with Diethyl Ether (3 x 20 mL). The highly lipophilic TBDMS ether will partition entirely into the organic phase.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexane/EtOAc 95:5).

Self-Validating Analytical Check:

-

1H NMR (CDCl3): Success is confirmed by the disappearance of the broad phenolic -OH peak (~5.0 ppm) and the appearance of two massive singlets: ~0.98 ppm (9H, tert-butyl) and ~0.20 ppm (6H, dimethyl).

-

GC/MS: A single peak with a molecular ion mass of m/z 242.8.

Protocol 2: Fe-Catalyzed Biaryl Cross-Coupling

Aryl chlorides require robust catalyst systems. This protocol details an Iron-catalyzed Kumada-type cross-coupling using an NHC ligand (SIPr), which stabilizes the active Fe species and facilitates the oxidative addition into the stubborn C-Cl bond 2[2].

Step-by-Step Methodology:

-

Catalyst Formation: Inside an argon-filled glovebox, charge a dried reaction tube with Fe(OTf)2 (3 mol%) and SIPr·HCl (3 mol%). Add 1.0 mL of anhydrous THF. Stir at room temperature for 30 minutes.

-

Reagent Addition: Add tert-butyl(3-chlorophenoxy)dimethylsilane (1.0 mmol, 1.0 eq) to the active catalyst mixture.

-

Transmetalation Initiation: Slowly add the Grignard reagent (e.g., p-tolylmagnesium bromide, 1.2 mmol, 1.2 eq). The TBDMS group ensures the Grignard reagent does not deprotonate the phenol.

-

Coupling: Seal the tube, remove it from the glovebox, and heat at 60 °C for 16 hours.

-

Monitoring (Self-Validation): Monitor the reaction via GC using dodecane as an internal standard. The reaction is complete when the peak corresponding to the starting material (MW 242.82) is fully consumed and replaced by the biaryl product peak.

-

Workup: Quench with saturated aqueous NH4Cl to destroy excess Grignard. Extract with CH2Cl2, dry over MgSO4, and purify via column chromatography.

Process Visualization

The following diagram illustrates the logical workflow from the unprotected starting material, through the orthogonal protection phase, into the cross-coupling, and finally to the deprotected biaryl target.

Fig 1: Synthetic workflow of TBDMS protection and Fe-catalyzed biaryl cross-coupling.

References

- Title: tert-butyl(3-chlorophenoxy)

- Source: The Royal Society of Chemistry (RSC)

- Source: National Institutes of Health (NIH)

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Tert-butyl(3-chlorophenoxy)dimethylsilane

Executive Summary

In advanced organic synthesis and drug development, the strategic masking of reactive functional groups is paramount to avoiding off-target reactions. Tert-butyl(3-chlorophenoxy)dimethylsilane (CAS: 126644-71-1) serves as a critical intermediate, wherein the reactive hydroxyl group of 3-chlorophenol is masked by a tert-butyldimethylsilyl (TBDMS) ether[1]. As a Senior Application Scientist, I have observed that understanding the thermophysical shifts—specifically the alteration of the physical state and melting point upon silylation—is essential for optimizing handling, purification, and downstream cross-coupling workflows.

Thermophysical Properties & Melting Point Dynamics

The Causality of the Liquid State

The parent compound, 3-chlorophenol, exists as a crystalline solid at standard room temperature (melting point 33–35 °C). This solid state is maintained by a robust intermolecular hydrogen-bonding network facilitated by the hydroxyl (-OH) group.

However, the conversion of 3-chlorophenol to tert-butyl(3-chlorophenoxy)dimethylsilane induces a profound thermophysical shift, rendering the product a clear, free-flowing liquid[2]. This phase change is driven by two primary mechanistic factors:

-

Eradication of Hydrogen Bonding: The silylation process replaces the hydrogen bond donor (the hydroxyl proton) with a silicon atom. Consequently, the strong dipole-dipole interactions and hydrogen-bonding networks are completely abolished, leaving only weaker van der Waals forces.

-

Steric Disruption of Crystal Packing: The installation of the massive TBDMS group—comprising a central silicon atom bonded to a bulky tert-butyl group and two methyl groups—creates immense steric hindrance. This structural bulk prevents the planar aromatic rings from aligning and packing efficiently into a crystal lattice.

Because the lattice energy is drastically reduced, the melting point is depressed well below ambient temperature (< 20 °C), ensuring the compound remains a liquid under standard laboratory conditions.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the compound[1],[3]:

| Parameter | Value |

| Chemical Name | Tert-butyl(3-chlorophenoxy)dimethylsilane |

| CAS Registry Number | 126644-71-1 |

| Molecular Formula | C12H19ClOSi |

| Molecular Weight | 242.82 g/mol |

| Physical State (at 25°C) | Clear, colorless liquid |

| Estimated Melting Point | < 20 °C (Liquid at SATP) |

| Estimated Boiling Point | 260–270 °C (at 760 mmHg) |

Structural Mechanics: The TBDMS Protective Shield

The TBDMS group is favored in pharmaceutical synthesis due to its orthogonal stability. It is highly resistant to basic conditions, Grignard reagents, and mild nucleophiles, yet it can be cleanly cleaved using fluoride sources (such as TBAF) due to the exceptionally strong Si–F bond energy (~582 kJ/mol).

Fig 1: Protection-deprotection cycle of 3-chlorophenol using TBDMS chemistry.

Experimental Protocols: Synthesis and Utilization

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to guarantee high-fidelity results.

Protocol A: Synthesis of Tert-butyl(3-chlorophenoxy)dimethylsilane

Causality Focus: Imidazole is utilized not merely as an acid scavenger, but as a nucleophilic catalyst. It attacks TBDMSCl to form a highly reactive N-(tert-butyldimethylsilyl)imidazolium intermediate, which lowers the activation energy for the sterically hindered substitution.

-

Preparation: In a flame-dried 100 mL round-bottom flask under an inert argon atmosphere, dissolve 3-chlorophenol (10.0 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF).

-

Catalytic Activation: Add imidazole (22.0 mmol, 2.2 equiv) to the solution and stir until fully dissolved.

-

Silylation: Cool the reaction mixture to 0 °C using an ice bath. Add tert-butyldimethylsilyl chloride (TBDMSCl, 12.0 mmol, 1.2 equiv) portion-wise over 10 minutes.

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours.

-

Self-Validation (IPC): Analyze the reaction via Thin Layer Chromatography (TLC) using 10% Ethyl Acetate in Hexanes. The reaction is deemed complete upon the total disappearance of the UV-active phenol spot (Rf ~0.3) and the emergence of a non-polar product spot (Rf ~0.8).

-

Workup & Isolation: Quench the reaction with 30 mL of distilled water. Extract the aqueous layer with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product as a clear liquid.

Protocol B: Application in Grignard Cross-Coupling

Once protected, the liquid tert-butyl(3-chlorophenoxy)dimethylsilane can be subjected to harsh organometallic conditions without compromising the oxygen functionality, as demonstrated in advanced catalytic methodologies[2].

-

Setup: Dissolve tert-butyl(3-chlorophenoxy)dimethylsilane (0.5 mmol) in 2 mL of anhydrous THF in a Schlenk tube under argon.

-

Reagent Addition: Introduce p-tolylmagnesium bromide (0.6 mmol, 0.76 M in THF) dropwise at room temperature[2].

-

Catalysis: Add the appropriate transition-metal catalyst (e.g., Pd or Ni-based) and stir the mixture at the designated temperature until completion.

-

Self-Validation (IPC): Monitor via Gas Chromatography (GC). The reaction is complete when the starting material peak is consumed (>99% conversion).

-

Purification: Quench with saturated NH₄Cl, extract with ethyl acetate, and purify the crude mixture via flash column chromatography (using petroleum ether as the eluent).

-

Result: The cross-coupled product is isolated as a colourless oil with yields typically exceeding 85%[2].

Fig 2: Workflow for Grignard cross-coupling utilizing the TBDMS-protected intermediate.

Conclusion

The transformation of 3-chlorophenol into tert-butyl(3-chlorophenoxy)dimethylsilane fundamentally alters its physical state from a crystalline solid to a clear liquid. This is a direct consequence of eliminating hydrogen-bond donor capabilities and introducing massive steric bulk that disrupts crystal lattice formation. Understanding these physical properties, alongside the rigorous implementation of self-validating synthetic protocols, empowers researchers to utilize this intermediate effectively in complex drug development pipelines.

References

- Title: tert-butyl(3-chlorophenoxy)

- Title: 1881327-95-2 | tert-Butyl(5-chloro-2-methoxyphenoxy)

- Source: The Royal Society of Chemistry (RSC)

Sources

Advanced Cheminformatics and Synthetic Utility of Tert-butyl(3-chlorophenoxy)dimethylsilane: A Comprehensive Guide

Executive Summary

In modern drug development and complex organic synthesis, the strategic masking of reactive functional groups is paramount. Tert-butyl(3-chlorophenoxy)dimethylsilane represents a highly stable, orthogonally reactive protected phenol. By masking the acidic and nucleophilic hydroxyl group of 3-chlorophenol with a tert-butyldimethylsilyl (TBDMS) group, chemists can subject the aromatic ring to harsh organometallic or palladium-catalyzed conditions without compromising the oxygen functionality. This whitepaper provides an in-depth technical analysis of this compound, detailing its cheminformatic identifiers, the causality behind its synthetic workflows, and self-validating experimental protocols.

Cheminformatic Identity & Structural Analysis

Accurate chemical identifiers are the backbone of modern cheminformatics, enabling precise database querying, structural validation, and predictive modeling.

-

SMILES (Simplified Molecular-Input Line-Entry System): CC(C)(C)(C)Oc1cc(Cl)ccc1[1]

-

Structural Mapping: The CC(C)(C) segment denotes the sterically demanding tert-butyl group. The (C) represents the dimethylsilyl bridge. The Oc1cc(Cl)ccc1 defines the 3-chlorophenoxy moiety, indicating the meta-relationship between the oxygen atom and the chlorine substituent on the benzene ring.

-

-

InChIKey: DZPKJDCRDGUMDN-UHFFFAOYSA-N[2]

-

Utility: This 27-character hashed version of the full InChI code provides a collision-resistant identifier, ensuring unambiguous retrieval of physicochemical data across global databases like PubChem and Sigma-Aldrich[3].

-

Table 1: Physicochemical Properties & Identifiers

| Parameter | Value |

| Chemical Name | tert-butyl(3-chlorophenoxy)dimethylsilane |

| CAS Registry Number | 126644-71-1[2] |

| Molecular Formula | C₁₂H₁₉ClOSi[2] |

| Molecular Weight | 242.82 g/mol [4] |

| SMILES | CC(C)(C)(C)Oc1cc(Cl)ccc1[1] |

| InChIKey | DZPKJDCRDGUMDN-UHFFFAOYSA-N[2] |

Strategic Utility of TBDMS Protection in Phenolic Chemistry

The choice of a protecting group is dictated by the balance between stability during intermediate reactions and lability during deprotection.

Why TBDMS over TMS? The trimethylsilyl (TMS) group is highly labile and susceptible to solvolysis, making it unsuitable for multi-step syntheses. In contrast, the TBDMS group is approximately 104 times more stable to hydrolysis ()[5].

Mechanistic Causality: The massive steric bulk of the tert-butyl group creates a kinetic shield around the silicon atom. This prevents premature nucleophilic attack on the Si-O bond during strongly basic conditions (e.g., Grignard or organolithium additions) or palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig aminations or Suzuki couplings) targeting the aryl chloride[6].

Caption: Logical workflow of TBDMS protection, functionalization, and deprotection of 3-chlorophenol.

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems where each step contains built-in analytical checkpoints.

Protocol 1: Silylation of 3-Chlorophenol (Protection)

-

Preparation: Dissolve 3-chlorophenol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous N,N-dimethylformamide (DMF) at 0 °C.

-

Causality: Imidazole serves a dual purpose. It acts as a nucleophilic catalyst by reacting with TBDMS-Cl to form a highly reactive silyl-imidazolium intermediate. Secondly, it acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward ()[6].

-

-

Addition: Add TBDMS-Cl (1.2 equiv) portion-wise.

-

Causality: The silylation reaction is exothermic. Controlled addition at 0 °C prevents thermal degradation and unwanted side reactions[7].

-

-

Reaction & Validation: Warm the mixture to room temperature and stir for 4–12 hours.

-

Self-Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent. The successful formation of tert-butyl(3-chlorophenoxy)dimethylsilane is confirmed by a significant shift to a higher Rf value, as the polar hydroxyl group is now masked by a highly lipophilic silyl group.

-

-

Workup: Quench with water and extract with diethyl ether. Wash the organic layer extensively with brine to remove the polar DMF solvent.

Protocol 2: TBAF-Mediated Deprotection

-

Preparation: Dissolve the functionalized TBDMS-protected intermediate in anhydrous Tetrahydrofuran (THF) to a concentration of ~0.1 M.

-

Fluoride Addition: Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 to 3.0 equiv) dropwise at room temperature ()[8].

-

Causality: The deprotection is driven by the extreme thermodynamic stability of the Si-F bond (Bond Dissociation Energy ~135 kcal/mol). The fluoride ion executes a nucleophilic attack on the silicon atom, forming a transient pentacoordinate siliconate intermediate that rapidly collapses to release the phenoxide anion ()[9].

-

-

Reaction & Validation: Stir for 0.5 to 18 hours.

-

Self-Validation: TLC will show the disappearance of the high- Rf starting material and the emergence of a highly polar, low- Rf spot corresponding to the free phenol.

-

-

Workup: Perform an aqueous acidic workup.

-

Causality: The aqueous workup protonates the intermediate phenoxide to yield the neutral phenol and washes away the water-soluble tetrabutylammonium salts and silyl fluoride byproducts[9].

-

Caption: Mechanism of TBAF-mediated deprotection proceeding via a pentacoordinate siliconate intermediate.

Data Presentation: Reaction Parameters

The following table synthesizes quantitative data for the optimization of TBDMS protection and deprotection workflows based on established literature standards.

Table 2: Standardized Reaction Parameters & Yields

| Reaction Phase | Substrate | Reagents (Equivalents) | Solvent | Temp | Time | Expected Yield |

| Protection | 3-Chlorophenol | TBDMS-Cl (1.2 eq), Imidazole (2.5 eq) | DMF | 0 °C → RT | 4 - 12 h | > 90%[6] |

| Deprotection | TBDMS-Ether | TBAF (1.1 - 3.0 eq) | THF | RT | 0.5 - 18 h | 95 - 99%[9] |

| Alt. Deprotection | TBDMS-Ether | NaCN (0.1 eq) | Ethanol | Reflux | 2 - 4 h | > 85% |

References

-

Orgosolver. Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Retrieved from:[Link]

-

Gelest. Deprotection of Silyl Ethers - Technical Library. Retrieved from:[Link]

-

Master Organic Chemistry. Protecting Groups For Alcohols. Retrieved from:[Link]

Sources

- 1. 80180-46-7|2-((tert-Butyldimethylsilyl)oxy)phenol|BLD Pharm [bldpharm.com]

- 2. tert-butyl(3-chlorophenoxy)dimethylsilane | 126644-71-1 [sigmaaldrich.com]

- 3. tert-butyl(3-chlorophenoxy)dimethylsilane | 126644-71-1 [sigmaaldrich.com]

- 4. tert-butyl(3-chlorophenoxy)dimethylsilane | 126644-71-1 [sigmaaldrich.com]

- 5. orgosolver.com [orgosolver.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. leapchem.com [leapchem.com]

- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Procedure for synthesizing Tert-butyl(3-chlorophenoxy)dimethylsilane from 3-chlorophenol

An Application Note for the Synthesis of Tert-butyl(3-chlorophenoxy)dimethylsilane

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of tert-butyl(3-chlorophenoxy)dimethylsilane from 3-chlorophenol. The silylation of phenols is a fundamental and widely utilized transformation in organic synthesis, primarily for the protection of the hydroxyl group. The tert-butyldimethylsilyl (TBDMS or TBS) ether is among the most common silyl protecting groups due to its robust stability across a wide range of reaction conditions and its selective removal under mild protocols.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines.

Introduction and Scientific Context

In multistep organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of efficient molecular construction. The hydroxyl group, particularly the phenolic hydroxyl, is reactive under numerous conditions (e.g., with bases, organometallics, and oxidizing/reducing agents). Its temporary conversion to a less reactive derivative is often essential. Silyl ethers, in particular, have emerged as nearly ideal protecting groups for alcohols and phenols.[1][2]

The tert-butyldimethylsilyl (TBDMS) group, introduced via its chloride (TBDMSCl), offers a favorable balance of reactivity and stability. It is significantly more stable to hydrolysis than the trimethylsilyl (TMS) group, yet it can be readily cleaved when desired, typically using fluoride ion sources or acidic conditions.[3][4] The synthesis of tert-butyl(3-chlorophenoxy)dimethylsilane serves as an excellent model reaction that is broadly applicable to a wide array of substituted phenols.

The standard and most reliable method for this transformation is the Corey protocol, which employs an amine base, such as imidazole, in an aprotic polar solvent like N,N-dimethylformamide (DMF).[1]

Reaction Principle and Mechanism

The overall transformation involves the nucleophilic attack of the phenoxide ion on the silicon atom of tert-butyldimethylsilyl chloride, displacing the chloride ion.

Overall Reaction Scheme:

Caption: Overall synthesis of tert-butyl(3-chlorophenoxy)dimethylsilane.

The role of imidazole is not merely to act as a simple acid scavenger for the HCl byproduct. It functions as a potent nucleophilic catalyst. Imidazole first attacks the silicon center of TBDMSCl to form a highly reactive N-silylimidazolium chloride intermediate. This intermediate is much more susceptible to nucleophilic attack by the 3-chlorophenol than TBDMSCl itself.[5][6] This catalytic cycle significantly accelerates the rate of silylation.

Catalytic Mechanism of Imidazole:

Caption: Catalytic role of imidazole in the silylation reaction.

Materials and Equipment

Reagents and Materials

| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Quantity (Example) | Mmol (Example) | Equivalents |

| 3-Chlorophenol | 108-43-0 | 128.56 | 1.29 g | 10.0 | 1.0 |

| tert-Butyldimethylsilyl chloride | 18162-48-6 | 150.72 | 1.66 g | 11.0 | 1.1 |

| Imidazole | 288-32-4 | 68.08 | 1.50 g | 22.0 | 2.2 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~200 mL | - | - |

| Deionized Water | 7732-18-5 | 18.02 | ~150 mL | - | - |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~50 mL | - | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - | - |

| Silica Gel (for chromatography) | 7631-86-9 | 60.08 | As needed | - | - |

Equipment

-

Round-bottom flask (100 mL) with stir bar

-

Septa and needles

-

Magnetic stir plate

-

Argon or Nitrogen gas inlet

-

Glass funnels

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Glass chromatography column

-

Thin Layer Chromatography (TLC) plates, tank, and UV lamp

Health and Safety Precautions

This procedure involves hazardous materials and must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

3-Chlorophenol: Harmful if swallowed, inhaled, or in contact with skin.[7][8][9][10] It is also toxic to aquatic life.[7][8]

-

tert-Butyldimethylsilyl chloride (TBDMSCl): Flammable solid that causes severe skin and eye burns.[11][12][13][14][15] It reacts with moisture, liberating acidic gas.[12][14] Handle under an inert atmosphere.[11]

-

Imidazole: Corrosive and causes severe skin and eye burns.[16][17][18][19][20] It is harmful if swallowed and is suspected of damaging fertility or the unborn child.[16][18][19][20]

-

N,N-Dimethylformamide (DMF): A flammable liquid and vapor.[21][22][23][24] It is harmful in contact with skin and is a suspected reproductive toxin.[22][23][24]

Refer to the Safety Data Sheets (SDS) for each chemical before starting the experiment.

Detailed Experimental Protocol

This protocol outlines the silylation of 10.0 mmol of 3-chlorophenol. The reaction can be scaled as needed, with appropriate adjustments to reagent quantities and glassware sizes.

Step 1: Reaction Setup

-

Place a 100 mL round-bottom flask containing a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

-

To the flask, add 3-chlorophenol (1.29 g, 10.0 mmol) and imidazole (1.50 g, 22.0 mmol).

-

Add anhydrous N,N-dimethylformamide (20 mL) to dissolve the solids. Stir the solution until all solids are dissolved.

Step 2: Silylation Reaction

-

To the stirred solution, add tert-butyldimethylsilyl chloride (1.66 g, 11.0 mmol) portion-wise over 5 minutes at room temperature. A white precipitate (imidazole hydrochloride) will form upon addition.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). Use a 9:1 Hexanes:Ethyl Acetate eluent system. The product spot should have a higher Rf value than the starting 3-chlorophenol spot. The reaction is complete when the 3-chlorophenol spot is no longer visible by UV light.

Step 3: Work-up and Extraction

-

Once the reaction is complete, pour the mixture into a 250 mL separatory funnel containing 100 mL of deionized water.

-

Rinse the reaction flask with ethyl acetate (50 mL) and add this to the separatory funnel.

-

Shake the funnel vigorously, venting frequently. Allow the layers to separate.

-

Drain the lower aqueous layer.

-

Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (50 mL).

-

Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate.

Step 4: Purification

-

Filter off the sodium sulfate and wash the solid with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or low-melting solid.

-

Purify the crude product by flash column chromatography on silica gel.[1][25][26] Elute with a gradient of 100% hexanes to 98:2 hexanes:ethyl acetate to isolate the pure tert-butyl(3-chlorophenoxy)dimethylsilane.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow for synthesis and purification.

Characterization

The identity and purity of the synthesized tert-butyl(3-chlorophenoxy)dimethylsilane should be confirmed using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the tert-butyl and dimethylsilyl protons, as well as the aromatic protons of the 3-chlorophenyl group. The characteristic signals are a singlet around 1.0 ppm (9H, t-Bu) and a singlet around 0.2 ppm (6H, SiMe₂).

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): To verify the carbon framework of the molecule.

-

IR (Infrared Spectroscopy): To confirm the formation of the Si-O-Ar bond (strong absorbance around 1250 cm⁻¹) and the disappearance of the broad O-H stretch from the starting phenol.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | 1. Insufficient reaction time. 2. Reagents (especially TBDMSCl) are old/degraded by moisture. 3. Insufficient imidazole. | 1. Allow the reaction to stir longer, monitoring by TLC. 2. Use freshly opened or properly stored reagents. 3. Ensure the correct stoichiometry of imidazole is used. |

| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up (e.g., emulsions). 3. Product loss during chromatography. | 1. See above. 2. Add more brine during extraction to break up emulsions. Perform back-extraction of the aqueous layer. 3. Be careful with fraction collection. |

| Product Hydrolysis | Presence of water during work-up or chromatography with acidic silica gel. | Ensure all solvents are dry. Use neutralized silica gel for chromatography if necessary. |

References

-

Simple and Practical Protocol for the Silylation of Phenol Derivatives Using Reusable NaHSO4 Dispread on Silica Gel. Taylor & Francis Online. [Link]

-

Imidazole-promoted 1,4-migration of the tert-butyldiphenylsilyl group: influence on the selectivity control of the silylation reactions of carbohydrate OH groups. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

Silyl ether - Wikipedia. Wikipedia. [Link]

-

What is the best procedure for silylation of hydroxy compounds? ResearchGate. [Link]

-

Material Safety Data Sheet - tert-Butyldimethylsilyl chloride, 98%. Cole-Parmer. [Link]

-

Safety Data Sheet: tert-Butyldimethylsilyl chloride. Carl ROTH. [Link]

-

Safety Data Sheet: N,N-Dimethylformamide. Carl ROTH. [Link]

-

Proposed activation of silyl chloride by imidazole‐based nucleophiles... ResearchGate. [Link]

-

Safety Data Sheet: 3-Chlorophenol. Carl ROTH. [Link]

-

Safety Data Sheet: Imidazole. Carl ROTH. [Link]

-

Safety Data Sheet IMIDAZOLE. ChemSupply Australia. [Link]

-

Safety Data Sheet: Imidazole. Chemos GmbH&Co.KG. [Link]

-

3-CHLOROPHENOL FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-

Deprotection of Silyl Ethers - Technical Library. Gelest. [Link]

-

tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]

-

A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. NISCAIR. [Link]

-

Tert-Butyldimethylsilyl Chloride. ZXCHEM. [Link]

Sources

- 1. Silyl ether - Wikipedia [en.wikipedia.org]

- 2. zxchem.com [zxchem.com]

- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. carlroth.com [carlroth.com]

- 8. lobachemie.com [lobachemie.com]

- 9. fishersci.com [fishersci.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. chemicalbook.com [chemicalbook.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. carlroth.com [carlroth.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. fishersci.com [fishersci.com]

- 18. carlroth.com [carlroth.com]

- 19. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 20. chemos.de [chemos.de]

- 21. durhamtech.edu [durhamtech.edu]

- 22. pentachemicals.eu [pentachemicals.eu]

- 23. carlroth.com [carlroth.com]

- 24. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 25. tandfonline.com [tandfonline.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Strategic Use of Tert-butyl(3-chlorophenoxy)dimethylsilane as a Protected Intermediate in Complex Synthesis

Abstract

In the landscape of multi-step organic synthesis, particularly within pharmaceutical and natural product chemistry, the judicious use of protecting groups is a cornerstone of success.[1][2] This guide provides an in-depth exploration of Tert-butyl(3-chlorophenoxy)dimethylsilane, a key intermediate where the hydroxyl group of 3-chlorophenol is masked as a robust Tert-butyldimethylsilyl (TBDMS) ether. We will dissect the rationale for its use, provide detailed protocols for its synthesis and subsequent deprotection, and illustrate its application in a synthetic workflow. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this intermediate for precise molecular construction, preventing unwanted side reactions and enhancing overall synthetic efficiency.[3][4]

The Strategic Imperative for Phenolic Protection

Phenolic hydroxyl groups are ubiquitous in biologically active molecules but present a significant synthetic challenge due to their acidity and nucleophilicity. They can interfere with a wide array of reaction conditions, including those involving strong bases, organometallics, and various coupling reactions. Temporary protection of these phenols is therefore not merely a convenience but a strategic necessity.[5]

Among the arsenal of hydroxyl protecting groups, silyl ethers are preeminent due to their tunable stability, ease of installation, and mild, selective removal conditions.[6][7] The Tert-butyldimethylsilyl (TBDMS) group, in particular, offers a superior balance of durability and cleavability compared to other common silyl ethers.[8][9] Its steric bulk confers significant stability against many non-acidic reagents, yet it can be smoothly cleaved using fluoride ions or acid, often orthogonally to other protecting groups.[8][9]

Tert-butyl(3-chlorophenoxy)dimethylsilane serves as a stable, readily available starting material for syntheses where the 3-chlorophenol moiety is a core structural component. By protecting the phenol at the outset, subsequent transformations can be performed on other parts of the molecule without compromising the hydroxyl group.

Synthesis and Properties of Tert-butyl(3-chlorophenoxy)dimethylsilane

The preparation of this intermediate is a straightforward silylation reaction. The protocol below is a standard, high-yielding procedure.

Protocol 1: Synthesis of Tert-butyl(3-chlorophenoxy)dimethylsilane

Rationale: This protocol utilizes Tert-butyldimethylsilyl chloride (TBDMS-Cl) as the silylating agent.[10] Imidazole serves a dual role: it acts as a base to neutralize the HCl byproduct and as a nucleophilic catalyst, accelerating the reaction.[11][12] Anhydrous DMF is an ideal solvent due to its polar, aprotic nature, which facilitates the reaction while preventing premature hydrolysis of the silyl chloride.

Materials:

-

3-Chlorophenol

-

Tert-butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chlorophenol (1.0 eq).

-

Dissolve the phenol in anhydrous DMF.

-

Add imidazole (1.5 eq) to the solution and stir until it dissolves.

-

Add TBDMS-Cl (1.1 eq) portion-wise at room temperature. A mild exotherm may be observed.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is fully consumed.

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford Tert-butyl(3-chlorophenoxy)dimethylsilane as a pure oil or low-melting solid.

Data Presentation: Synthesis and Characterization

| Parameter | Expected Value |

| Yield | >95% |

| Appearance | Colorless oil or white solid |

| Molecular Weight | 242.82 g/mol |

| Solubility | Soluble in common organic solvents |

Note: For definitive characterization, standard techniques such as ¹H NMR, ¹³C NMR, and HRMS should be performed.

Visualization: Synthesis Workflow

Caption: General experimental workflow for the synthesis of Tert-butyl(3-chlorophenoxy)dimethylsilane.

Stability and Reactivity Profile

The utility of a protecting group is defined by its stability under various reaction conditions and the ease with which it can be removed when desired. The TBDMS group is renowned for its robust nature.[5]

| Condition Category | Reagent/Condition | Stability of ArO-TBDMS | Causality / Expert Insight |

| Basic | Aqueous bases (e.g., LiOH, NaOH) | Stable [3][13] | The Si-O bond is resistant to hydroxide at moderate temperatures. The steric bulk of the t-butyl group shields the silicon atom from nucleophilic attack. |

| Nucleophilic | Grignard reagents, Organolithiums | Stable [3] | TBDMS ethers do not react with common organometallic reagents, making them ideal for sequences involving their use. |

| Reductive | NaBH₄, LiAlH₄, H₂/Pd | Stable | The silyl ether is inert to most common reducing agents. |

| Oxidative | PCC, PDC, Swern, Dess-Martin | Stable | Stable to most non-acidic oxidation conditions. |

| Acidic (Mild) | Acetic Acid / H₂O | Labile [14] | Cleavage occurs via protonation of the ether oxygen followed by nucleophilic attack. Rate is tunable. |

| Acidic (Strong) | HCl, TFA | Very Labile | Rapid cleavage occurs. Not suitable for reactions requiring strong acid. |

| Fluoride-Based | TBAF, HF-Pyridine | Very Labile [9][13] | This is the most common and efficient deprotection method. The high affinity of silicon for fluoride (strong Si-F bond formation) is the driving force.[9] |

Application in a Synthetic Pathway: A Case Study

Tert-butyl(3-chlorophenoxy)dimethylsilane is a key precursor in the synthesis of more complex molecules, such as the side chain required for the total synthesis of the alkaloid Galipeine.[15] The following protocols illustrate how this intermediate can be used in a hypothetical two-step sequence: a Suzuki cross-coupling reaction followed by deprotection.

Visualization: Overall Synthetic Strategy

Sources

- 1. jocpr.com [jocpr.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. tert-Butyldimethylsilyl Chloride: 3 Powerful Protection Uses [ketonepharma.com]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 11. fiveable.me [fiveable.me]

- 12. brainly.com [brainly.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 15. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis of tert-Butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane; a Side Chain Precursor that is Required for the Total Synthesis of the Hancock Alkaloid, Galipeine [digitalcommons.kennesaw.edu]

TBDMS protection protocols for chlorophenol derivatives

Application Note: Strategic Utilization of Tert-butyl(3-chlorophenoxy)dimethylsilane in Medicinal Chemistry

Executive Summary & Chemical Rationale

In the landscape of medicinal chemistry and active pharmaceutical ingredient (API) synthesis, 3-chlorophenol is a ubiquitous and highly versatile building block[1]. However, the free phenolic hydroxyl (-OH) group presents significant synthetic bottlenecks: it is highly acidic and nucleophilic, which routinely leads to the destruction of organometallic reagents (e.g., Grignards, organolithiums), the poisoning of transition-metal catalysts, and unwanted O-arylation side reactions.

To circumvent these issues, the phenol is strategically masked as a tert-butyldimethylsilyl ether, yielding tert-butyl(3-chlorophenoxy)dimethylsilane (CAS: 126644-71-1).

The Causality of the TBDMS Selection: The choice of the TBDMS group over smaller silanes (like TMS) or classical ethers (like Benzyl or MOM) is rooted in steric and electronic causality. The bulky tert-butyl group provides immense steric shielding around the silicon-oxygen bond, rendering the molecule highly resistant to nucleophilic attack by Grignard reagents and stable under mild aqueous workups[2][3]. Crucially, its deprotection is completely orthogonal to most other functional groups; it relies on the extreme thermodynamic stability of the Si–F bond (~138 kcal/mol), allowing for selective cleavage using fluoride sources (like TBAF) without disturbing sensitive cross-coupled architectures.

Key Applications in Drug Discovery

Synthesis of Anti-Tuberculosis Agents

The 3-chlorophenoxy scaffold is a critical structural determinant in the development of non-nucleoside Mycobacterium tuberculosis thymidylate kinase (MtTMPK) inhibitors[4]. MtTMPK is an essential enzyme for mycobacterial DNA synthesis, and targeting it requires precise spatial arrangement of aromatic rings. Researchers have utilized Ullmann couplings with 3-chlorophenol and its protected derivatives to construct complex diaryl ether precursors[1][5]. The TBDMS protection allows for aggressive downstream reductive aminations and lithiation steps without degrading the core phenol, ultimately yielding inhibitors with low micromolar MIC values against the H37Rv Mtb strain[4].

Iron-Catalyzed Biaryl Cross-Coupling

While palladium and nickel dominate cross-coupling, iron catalysis offers a less toxic, highly sustainable alternative for API synthesis. Tert-butyl(3-chlorophenoxy)dimethylsilane serves as an exceptional aryl chloride electrophile in Kumada-type cross-couplings[2]. When reacted with aryl Grignard reagents in the presence of Fe(OTf)₂ and an N-heterocyclic carbene (NHC) ligand (SIPr·HCl), the C–Cl bond is selectively activated[3]. The TBDMS group remains completely intact despite the highly nucleophilic Grignard environment, proving its robust protective capacity during the generation of complex biaryl scaffolds[2][3].

FXR Modulators and Kinase Inhibitor Profiling

Derivatives of TBDMS-protected 3-chlorophenol are pivotal in synthesizing Farnesoid X Receptor (FXR) modulating compounds, which are critical targets for liver and metabolic diseases[6][7]. Furthermore, the compound is utilized as a reference standard in the impurity profiling (e.g., Impurity 170) of the anti-cancer multi-kinase inhibitor Lenvatinib, ensuring the structural integrity and safety of the final drug product[8].

Experimental Workflows & Methodologies

The following self-validating protocols outline the lifecycle of the 3-chlorophenol moiety—from protection, through complex functionalization, to final deprotection.

Figure 1: Synthetic workflow of TBDMS protection, functionalization, and deprotection.

Protocol 1: Silylation of 3-Chlorophenol

Causality Check: Imidazole is utilized not just as a base to scavenge HCl, but as a nucleophilic catalyst. It attacks TBDMSCl to form a highly reactive N-(tert-butyldimethylsilyl)imidazolium intermediate, which rapidly transfers the silyl group to the sterically hindered phenol.

-

Setup: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 3-chlorophenol (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL).

-

Catalyst Addition: Add imidazole (2.2 equiv, 22 mmol) and stir for 5 minutes at room temperature to ensure complete dissolution.

-

Silylation: Portion-wise, add TBDMSCl (1.2 equiv, 12 mmol). The reaction will become slightly exothermic.

-

Monitoring: Stir at 25 °C for 4 hours. Monitor via TLC (Hexanes/EtOAc 9:1; UV/KMnO₄ visualization). The highly non-polar product will elute near the solvent front.

-

Workup: Quench with saturated aqueous NaHCO₃ (30 mL) to destroy unreacted TBDMSCl. Extract with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Iron-Catalyzed Kumada-Type Biaryl Cross-Coupling[4][5]

Causality Check: The bulky NHC ligand (SIPr) provides immense electron density to the iron center, stabilizing the low-valent Fe(0) active species and preventing unwanted β-hydride elimination pathways. Dodecane is used as an internal standard for precise GC-MS yield quantification[3].

-

Glovebox Setup: Inside an argon-filled glovebox, charge a dried reaction tube with Fe(OTf)₂ (3 mol%), SIPr·HCl (3 mol%), and NaOtBu (3 mol%)[3].

-

Catalyst Activation: Add anhydrous THF (0.5 mL) and stir at room temperature for 30 minutes to generate the active Fe-NHC complex[3].

-

Reagent Addition: Add tert-butyl(3-chlorophenoxy)dimethylsilane (0.5 mmol, 1.0 equiv), dodecane (internal standard), and p-tolylmagnesium bromide (0.6 mmol, 1.2 equiv, 0.76 M in THF)[3].

-

Reaction: Seal the tube, remove from the glovebox, and heat at 60 °C for 16 hours[3].

-

Workup: Cool to room temperature and quench carefully with saturated aqueous NH₄Cl. Rationale: NH₄Cl provides mild protons to destroy the excess Grignard reagent without generating enough acidity to cleave the TBDMS ether. Extract with CH₂Cl₂, dry over MgSO₄, and purify via flash column chromatography (petroleum ether)[3].

Figure 2: Catalytic cycle of the Iron-NHC mediated biaryl cross-coupling.

Protocol 3: Orthogonal Deprotection

Causality Check: The fluoride ion from Tetrabutylammonium fluoride (TBAF) attacks the silicon atom, forming a hypervalent pentacoordinate silicon intermediate. The expulsion of the phenoxide leaving group is driven by the formation of the ultra-stable Si–F bond.

-

Setup: Dissolve the TBDMS-protected biaryl intermediate (1.0 equiv) in anhydrous THF (0.1 M concentration) under argon.

-

Deprotection: Cool to 0 °C and add TBAF (1.0 M in THF, 1.2 equiv) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor by TLC until the non-polar starting material is completely consumed.

-

Workup: Dilute with EtOAc and wash with water. The tetrabutylammonium salts are highly water-soluble and partition into the aqueous phase. Dry the organic layer and concentrate to yield the free phenolic API.

Quantitative Data Presentation

To justify the selection of TBDMS over other common protecting groups for 3-chlorophenol, the following stability matrix summarizes empirical compatibilities during complex API synthesis.

Table 1: Stability Profile of 3-Chlorophenol Protecting Groups in Medicinal Chemistry

| Protecting Group | Reagent | Stability to Grignard (RMgX) | Stability to Pd/Fe Catalysis | Stability to Strong Base (n-BuLi) | Deprotection Conditions |

| TBDMS (Silane) | TBDMSCl | High (Stable) | High (Stable) | High (Stable) | TBAF or Mild Acid (Orthogonal) |

| TMS (Silane) | TMSCl | Low (Cleaves) | Moderate | Low (Cleaves) | K₂CO₃ / MeOH (Non-orthogonal) |

| MOM (Acetal) | MOMCl | High (Stable) | High (Stable) | Moderate (Directed DoM) | Strong Acid (HCl / TFA) |

| Benzyl (Ether) | BnBr | High (Stable) | Low (Cleaves via Hydrogenation) | High (Stable) | H₂ / Pd/C (Non-orthogonal) |

| Acetyl (Ester) | Ac₂O | Low (Reacts) | Moderate | Low (Cleaves) | NaOH / MeOH |

Note: TBDMS provides the optimal balance of extreme stability during organometallic steps and highly specific, mild deprotection conditions.

References

-

Title : Structure-aided optimization of non-nucleoside M. tuberculosis thymidylate kinase inhibitors Source : European Journal of Medicinal Chemistry (via PMC / NIH) URL :[Link]

-

Title : Supporting Information - Synthesis and Characterization of Fe-catalyzed Biaryl Cross-coupling Reaction Source : Royal Society of Chemistry (RSC) URL : [Link]

- Title: FXR (NR1H4) modulating compounds (US11247986B2)

Sources

- 1. Structure-aided optimization of non-nucleoside M. tuberculosis thymidylate kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. Structure-aided optimization of non-nucleoside M. tuberculosis thymidylate kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-aided optimization of non-nucleoside M. tuberculosis thymidylate kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US10329286B2 - FXR (NR1H4) modulating compounds - Google Patents [patents.google.com]

- 7. US11247986B2 - FXR (NR1H4) modulating compounds - Google Patents [patents.google.com]

- 8. Buy Lenvatinib Impurity 170 | CAS 126644-71-1 | QCS Standards [qcsrm.com]

Application Notes & Protocols: Catalytic Silylation of 3-Chlorophenol with TBDMSCl

Introduction: The Strategic Importance of Silyl Ethers in Phenol Protection

In the realm of multi-step organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and complex molecular architectures, the judicious protection and deprotection of functional groups is a cornerstone of success. The hydroxyl group of phenols, while a versatile synthetic handle, often requires temporary masking to prevent unwanted reactivity. Among the arsenal of protecting groups, silyl ethers, and specifically the tert-butyldimethylsilyl (TBDMS) ether, have emerged as a preeminent choice.[1][2]

The TBDMS group, introduced by Corey, offers a compelling balance of facile installation, robust stability across a wide spectrum of reaction conditions (e.g., organometallic reagents, many oxidants and reductants), and selective cleavage under mild conditions, typically with a fluoride source.[2][3] For a substrate like 3-chlorophenol, the electron-withdrawing nature of the chlorine atom increases the acidity of the phenolic proton, facilitating deprotonation, but simultaneously decreases the nucleophilicity of the resulting phenoxide. This dynamic necessitates carefully optimized conditions for efficient silylation.

This guide provides an in-depth exploration of catalytic methods for the protection of 3-chlorophenol using tert-butyldimethylsilyl chloride (TBDMSCl). We move beyond stoichiometric reagents to focus on catalytic approaches that enhance efficiency, reduce waste, and offer milder reaction conditions. We will dissect the mechanistic underpinnings of various catalyst systems and provide detailed, field-proven protocols for their successful implementation.

Mechanistic Principles of Catalytic Silylation

The direct reaction between a phenol and TBDMSCl is exceedingly slow. The reaction requires a catalyst to activate the silylating agent, transforming it into a more potent electrophile. The most common and effective catalysts are nucleophiles, such as tertiary amines or phosphines.

The generally accepted mechanism for nucleophilic catalysis, for instance with imidazole, involves two key steps:

-

Activation: The nucleophilic catalyst (e.g., Imidazole) attacks the silicon center of TBDMSCl, displacing the chloride ion. This forms a highly reactive N-silylimidazolium intermediate. This species is significantly more electrophilic than TBDMSCl itself due to the positive charge on the imidazole ring.[4][5]

-

Silyl Transfer: The phenoxide, formed by deprotonation of the phenol by a base (which can be another equivalent of the catalyst or an added base), attacks the activated silylimidazolium intermediate. This transfers the TBDMS group to the phenolic oxygen, forming the desired silyl ether and regenerating the catalyst.

Caption: General mechanism of nucleophilic catalysis in silylation.

This catalytic cycle underscores the importance of catalyst choice. A more nucleophilic catalyst will accelerate the formation of the activated intermediate, while a more basic catalyst will increase the concentration of the phenoxide. Highly effective catalysts often exhibit a good balance of both properties.

Comparative Analysis of Catalytic Systems

Several catalytic systems are effective for the TBDMS protection of phenols. The choice of catalyst depends on the substrate's reactivity, steric hindrance, and the presence of other functional groups.

| Catalyst System | Typical Conditions | Advantages | Considerations |

| Imidazole | DMF, RT, 2-12 h | Cost-effective, well-established (Corey protocol), reliable for many substrates.[2][3] | Often requires stoichiometric amounts for high yield; can be sluggish for hindered phenols. |

| DMAP | CH₂Cl₂, MeCN, or neat, RT | Highly nucleophilic, often faster and more efficient than imidazole. Can be used in truly catalytic amounts. | More expensive than imidazole; toxicity. |

| Iodine / N-Methylimidazole | MeCN or CH₂Cl₂, RT, <1 h | Significantly accelerates silylation for a broad range of alcohols and phenols, including hindered ones.[3][6][7] | Iodine can be a complicating factor with sensitive functional groups. |

| Proazaphosphatranes | MeCN or DMF, 25-40 °C, <4 h | Extremely efficient, non-ionic, and effective for highly hindered and sensitive substrates.[8] | Higher cost and requires anhydrous conditions. |

| N-Heterocyclic Carbenes (NHCs) | Various, RT | Very strong nucleophiles, highly active catalysts for silyl transfer reactions.[9][10] | May require inert atmosphere techniques for catalyst generation/handling. |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the silylation of 3-chlorophenol using two common and effective catalytic systems.

Protocol 1: Classic Imidazole-Catalyzed Silylation in DMF

This method is based on the widely used Corey protocol and serves as a reliable baseline for the silylation of phenols.[2][3] While often employing stoichiometric base, this modified protocol uses catalytic principles.

Materials and Reagents:

-

3-Chlorophenol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-chlorophenol (1.0 equiv.). Dissolve it in anhydrous DMF (to make a 0.5 M solution).

-

Addition of Base: Add imidazole (2.2 equiv.) to the solution and stir until fully dissolved.

-

Addition of Silylating Agent: Add TBDMSCl (1.1 equiv.) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using 9:1 Hexanes:Ethyl Acetate as eluent). The reaction is typically complete within 2-6 hours.

-

Work-up: Once the starting material is consumed, quench the reaction by slowly adding it to an equal volume of water in a separatory funnel.

-

Extraction: Extract the aqueous mixture with Et₂O or EtOAc (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove DMF and residual imidazole.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3-chloro-1-((tert-butyldimethylsilyl)oxy)benzene.

Protocol 2: Highly Efficient Silylation using Iodine and N-Methylimidazole (NMI)

This protocol leverages the significant rate acceleration observed when iodine is used as a co-catalyst, allowing for faster reactions and potentially lower catalyst loadings.[7]

Materials and Reagents:

-

3-Chlorophenol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

N-Methylimidazole (NMI)

-

Iodine (I₂)

-

Anhydrous Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry flask under an inert atmosphere, dissolve 3-chlorophenol (1.0 equiv.), N-methylimidazole (1.5 equiv.), and a catalytic amount of iodine (0.1 equiv.) in anhydrous MeCN (0.2 M).

-

Addition of Silylating Agent: Add TBDMSCl (1.1 equiv.) dropwise to the solution at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction is often complete in under 1 hour. Monitor consumption of the starting material by TLC.

-

Work-up: Dilute the reaction mixture with ethyl acetate.

-

Washing: Transfer to a separatory funnel and wash with saturated aqueous Na₂S₂O₃ solution to remove the iodine color. Then, wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude oil is typically of high purity. If necessary, it can be further purified by flash column chromatography.

Workflow and Troubleshooting

Caption: Step-by-step experimental workflow for phenol silylation.

Troubleshooting:

-

Low Yield / Sluggish Reaction: The primary culprit is often moisture. Ensure all glassware is oven- or flame-dried and that all solvents and reagents are anhydrous. Water readily consumes TBDMSCl. For less reactive substrates, gentle heating (40-50 °C) can increase the reaction rate, though this may come at the cost of selectivity if other hydroxyl groups are present.

-

Formation of Byproducts: The primary byproduct is the disiloxane (TBDMS-O-TBDMS) from the reaction of TBDMSCl with water. Using high-purity, anhydrous reagents minimizes this.

-

Difficult Purification: Residual DMF from Protocol 1 can be challenging to remove. Thorough washing with water and brine is critical. If issues persist, an alternative solvent like acetonitrile (MeCN) or dichloromethane (CH₂Cl₂) should be considered.

Conclusion